![molecular formula C11H10ClN3O2 B12913500 2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 88137-74-0](/img/structure/B12913500.png)
2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone is a synthetic organic compound that features a chloroacetophenone moiety linked to a 1,2,3-triazole ring substituted with a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide to form the triazole ring.
Introduction of the chloroacetophenone moiety: This step involves the reaction of the triazole intermediate with 2-chloroacetophenone under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of phenol or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors through binding interactions. The chloroacetophenone moiety can form covalent bonds with nucleophilic residues in proteins, while the triazole ring can engage in π-π stacking or hydrogen bonding interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(4-methoxyphenyl)ethanone: This compound lacks the triazole ring and has different reactivity and applications.
1-(4-Methoxyphenyl)-1H-1,2,3-triazole: This compound lacks the chloroacetophenone moiety and has different chemical properties.
Uniqueness
2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone is unique due to the combination of the chloroacetophenone and triazole moieties, which confer distinct chemical reactivity and potential applications. The presence of both functional groups allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
88137-74-0 |
|---|---|
Formule moléculaire |
C11H10ClN3O2 |
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
2-chloro-1-[1-(4-methoxyphenyl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-9-4-2-8(3-5-9)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3 |
Clé InChI |
PYZDREWBFKZOIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)
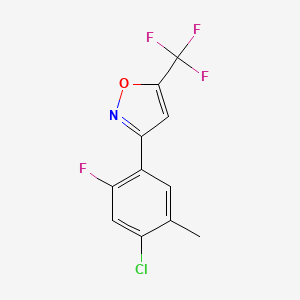

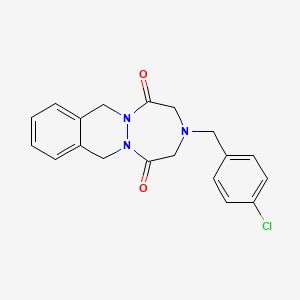
![N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide](/img/structure/B12913446.png)
![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)

![2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine](/img/structure/B12913476.png)
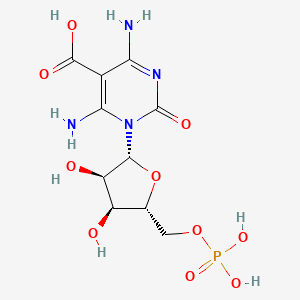
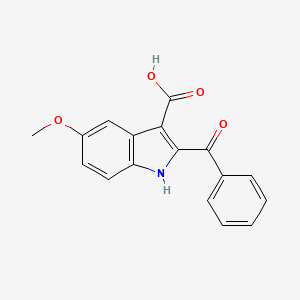
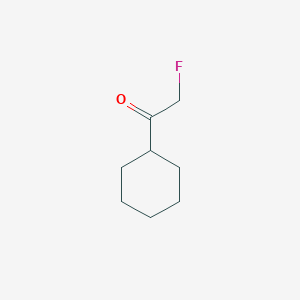

![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913506.png)
![N-Methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12913508.png)
